molecular formula C21H24Cl2N2O B12482759 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[4-(benzyloxy)-3,5-dichlorobenzyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12482759
M. Wt: 391.3 g/mol
InChI Key: ZSIQMZORZSPEAG-UHFFFAOYSA-N
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Description

N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group, dichlorophenyl moiety, and an azabicyclo[2.2.2]octane framework, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting with the preparation of the benzyloxy-3,5-dichlorophenyl precursor. This precursor is then reacted with a suitable azabicyclo[2.2.2]octane derivative under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or dichlorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can be compared with other similar compounds, such as:

  • N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-ol
  • N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-carboxylic acid

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical reactivity and biological activity The presence of the azabicyclo[22

Properties

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H24Cl2N2O/c22-18-10-16(12-24-20-13-25-8-6-17(20)7-9-25)11-19(23)21(18)26-14-15-4-2-1-3-5-15/h1-5,10-11,17,20,24H,6-9,12-14H2

InChI Key

ZSIQMZORZSPEAG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)Cl

Origin of Product

United States

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